molecular formula C30H37NO4 B033489 [(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate CAS No. 96285-40-4

[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

カタログ番号: B033489
CAS番号: 96285-40-4
分子量: 475.6 g/mol
InChIキー: OOLLAFOLCSJHRE-RPZAWWRESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Position within the Cyclopenta[a]phenanthrene Family

The compound’s core structure derives from cyclopenta[a]phenanthrene , a tetracyclic hydrocarbon framework integral to steroid biochemistry. This scaffold consists of three cyclohexane rings fused to a cyclopentane ring, forming the "steroid nucleus" (gonane). Modifications at key positions (C11, C13, C17) confer unique pharmacological properties:

  • C11 : A 4-(dimethylamino)phenyl group enhances progesterone receptor (PR) binding.
  • C13 : Methyl group stabilizes the D-ring conformation.
  • C17 : Acetyl and acetate substituents modulate pharmacokinetics.

Table 1: Structural Comparison with Natural Steroids

Feature Ulipristal Acetate Progesterone
Core Structure Cyclopenta[a]phenanthrene Gonane (steroid nucleus)
C11 Substituent 4-(Dimethylamino)phenyl Hydrogen
C17 Substituent Acetyl + acetate Acetyl (pregnenolone)
Receptor Affinity PR, glucocorticoid PR, glucocorticoid

This structural divergence enables selective PR modulation while minimizing cross-reactivity with other nuclear receptors.

Relation to Selective Progesterone Receptor Modulators (SPRMs)

Ulipristal acetate exemplifies second-generation SPRMs , which exhibit mixed agonist/antagonist activity depending on tissue context. Key mechanistic features include:

  • PR Antagonism : Competes with progesterone for receptor binding, delaying ovulation and altering endometrial maturation.
  • Partial Agonism : In uterine tissues, it suppresses fibroid growth by downregulating extracellular matrix proteins.

Pharmacodynamic Profile

  • PR Binding Affinity : IC₅₀ = 3.5 nM (vs. 6.3 nM for mifepristone).
  • Glucocorticoid Receptor (GR) Activity : 50-fold weaker than PR antagonism, reducing systemic side effects.

Structural Divergence from 11β-Substituted Steroids

Traditional 11β-substituted steroids (e.g., mifepristone) feature a dimethylaminophenyl group at C11β, which enhances PR binding but increases GR cross-reactivity. Ulipristal acetate innovates by:

  • Positioning the 4-(dimethylamino)phenyl group at C11α , optimizing steric interactions with PR’s ligand-binding domain.
  • Introducing a C17 acetate to prolong half-life (32.4 hours vs. 18 hours for mifepristone).

Table 2: Comparison with 11β-Substituted Analogs

Parameter Ulipristal Acetate Mifepristone
C11 Substituent Position α-configuration β-configuration
GR Antagonism (IC₅₀) 1,200 nM 90 nM
Half-life (hours) 32.4 ± 6.3 18–36

This α-configuration reduces GR binding by 13-fold compared to mifepristone, improving tolerability.

Historical Development Timeline

  • 2009 : European Medicines Agency (EMA) approves ulipristal acetate for uterine fibroids.
  • 2010 : U.S. FDA authorizes it as an emergency contraceptive (Ella®).
  • 2015 : Phase III trials demonstrate efficacy in reducing fibroid volume by 41.9% after two treatment courses.
  • 2020 : EMA restricts fibroid use due to hepatotoxicity risks, emphasizing pre-treatment liver monitoring.
  • 2025 : Preliminary studies explore high-dose ulipristal acetate for medical abortion.

特性

IUPAC Name

[(8S,11R,13R,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLLAFOLCSJHRE-RPZAWWRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound [(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate is a complex organic molecule that has garnered interest for its potential biological activities. Its structural features suggest possible interactions with various biological targets that could lead to therapeutic applications. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex steroid-like structure with multiple functional groups that may influence its biological activity. The presence of a dimethylamino group suggests potential interactions with neurotransmitter systems or other biological pathways.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance:

  • Mechanism of Action : One study demonstrated that certain derivatives induce apoptosis in cancer cells by arresting the cell cycle and altering the balance of pro-apoptotic and anti-apoptotic proteins. This is achieved through mitochondrial dysfunction and activation of caspases .
  • Activity Against Cancer Cell Lines : The compound's structural analogs have shown IC50 values ranging from 6.92 to 8.99 μM against various cancer cell lines, indicating potent antitumor activity .

Interaction with Protein Kinase C (PKC)

The compound may also interact with protein kinase C (PKC), a critical regulator in various cellular processes including proliferation and survival:

  • Role in Vascular Smooth Muscle Function : PKC activation has been linked to vascular disorders. Compounds that modulate PKC activity could potentially influence vascular smooth muscle contraction and other related functions .

Case Study 1: Apoptosis Induction in HepG2 Cells

A notable study focused on the compound's ability to induce apoptosis in HepG2 liver cancer cells:

  • Experimental Design : The study utilized various concentrations of the compound to assess its effects on cell viability and apoptosis markers.
  • Findings : The results indicated significant upregulation of Bax (a pro-apoptotic protein) and downregulation of Bcl-2 (an anti-apoptotic protein), leading to enhanced apoptosis through mitochondrial pathways .

Case Study 2: Structural Analog Studies

Research on structurally similar compounds has provided insights into potential mechanisms:

CompoundIC50 (μM)Mechanism
Compound A7.5Induces apoptosis via caspase activation
Compound B8.0Inhibits farnesyltransferase leading to cell cycle arrest
Compound C6.5Alters mitochondrial membrane potential

These findings suggest that the biological activity of [(8S,11R,...)] may be comparable to these analogs depending on its specific interactions at the molecular level.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share the cyclopenta[a]phenanthren core but differ in substituents, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Compound Substituents Molecular Formula Molecular Weight (g/mol) Solubility Key Properties
Ulipristal Acetate (UPA) 17-acetyl, 11-[4-(dimethylamino)phenyl], 13-methyl, 3-oxo C₃₀H₃₇NO₄ 475.6 Soluble in organic solvents; insoluble in water Progesterone receptor inhibitor; used in breast cancer studies
Compound 9 () 3-chloro, 10',13'-dimethyl, 4-oxo, 1-phenyl Not specified Not specified Synthesized in dichloromethane Steroidal amino derivative; synthetic intermediate
Compound 13 () 3-(2-hydroxypentanoyl), 13-methyl C₂₄H₃₀O₃ (estimated) ~366.5 Colorless oil; eluted with petroleum ether/ethyl acetate 65% yield; potential intermediate in steroid synthesis
GAP-EDL-1 () 3-cyanomethoxy, 13-methyl C₂₀H₂₅NO₂ (estimated) ~335.4 Derived from estrone; synthesized in THF Estrone derivative; role in hormone-related research
Compound 9 () 3-methoxy, 17-(phenylethynyl) C₃₁H₃₄O₄ 493.2 Amorphous white solid High-yield (91%) synthesis; structural complexity for organic chemistry studies
CAS 7759-35-5 () 16-methylene, 17-acetyl, 13-methyl C₂₃H₃₀O₄ 394.5 Not specified Structural analog with altered substituent positions

準備方法

Synthesis of the Hydrazone Intermediate

The initial step involves condensing DHEA acetate with an arylsulfonyl hydrazine to form the 17-hydrazone derivative. This reaction proceeds in ethanol at 80°C for 12 hours, achieving yields of 85–90%. The hydrazone acts as a masked ketone, facilitating regioselective functionalization at position 17.

Reaction Conditions:

  • Reactants: DHEA acetate (1.0 equiv), p-toluenesulfonyl hydrazine (1.2 equiv)

  • Solvent: Ethanol

  • Temperature: 80°C

  • Time: 12 hours

Palladium-Catalyzed Cross-Coupling

The hydrazone intermediate undergoes coupling with 4-(dimethylamino)phenyl bromide in the presence of a palladium catalyst. This step introduces the aryl group while preserving the steroidal backbone’s stereochemistry.

Optimized Protocol:

  • Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Base: Cesium carbonate (3.0 equiv)

  • Solvent: 1,4-Dioxane

  • Temperature: 100°C

  • Time: 24 hours

Under these conditions, the reaction achieves a 38% yield, with the remainder attributed to competing side reactions such as protodehalogenation.

Optimization of Key Reaction Parameters

Catalyst Selection

Comparative studies of palladium catalysts reveal that Pd(PPh₃)₂Cl₂ provides superior yields compared to PdCl₂ or Pd(OAc)₂. Ligand-based catalysts (e.g., Pd(dppf)Cl₂) show reduced efficacy, likely due to steric hindrance from the bulky phosphine ligands.

Table 1: Catalyst Screening for Cross-Coupling

CatalystYield (%)
Pd(PPh₃)₂Cl₂38
PdCl₂12
Pd(OAc)₂18
Pd(dppf)Cl₂22

Solvent and Temperature Effects

Polar aprotic solvents such as DMF or DMSO lead to decomposition of the hydrazone intermediate. Non-polar solvents (toluene, 1,4-dioxane) stabilize the intermediate, with 1,4-dioxane providing optimal solubility for both reactants. Elevated temperatures (>100°C) accelerate the reaction but risk epimerization at chiral centers.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

  • δ 8.61 (s, 1H, aromatic), 7.24–7.16 (m, 4H, dimethylaminoaryl), 5.41 (s, 1H, olefinic), 4.61 (d, J = 3.5 Hz, 1H, C3-acetate).

  • Methyl groups appear as singlets at δ 2.05 (6H, C13 and C17-methyl) and 1.05 (6H, acetyl methyl).

HRMS (ESI):

  • Calculated for C₃₂H₄₂N₂O₄: [M+H]⁺ 519.3215; Found: 519.3218.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with a retention time of 12.7 minutes.

Challenges and Mitigation Strategies

Stereochemical Integrity

The C11 position’s R-configuration is critical for biological activity. Racemization during coupling is minimized by maintaining reaction temperatures below 110°C and avoiding strong bases like potassium tert-butoxide.

Byproduct Formation

Major byproducts include deacetylated derivatives (8%) and dimeric species (5%). These are removed via recrystallization from hexane/ethyl acetate (3:1) .

Q & A

Q. Table 1: Key Reaction Parameters

StepTemperature RangeCatalystYield Optimization Strategy
Acetylation0–5°CPyridine/DMAPSlow reagent addition over 2 hours
Cyclization80–85°CBF₃·Et₂OContinuous moisture exclusion
Final purificationRoom temperatureSilica gel HPLCGradient elution (hexane:EtOAc)

Basic: What physicochemical properties are critical for experimental design?

Answer:
Key properties include:

  • Molecular Weight : 475.6 g/mol (C₃₀H₃₇NO₄), influencing molarity calculations for biological assays .
  • Solubility : Freely soluble in dichloromethane (DCM), methanol, and ethanol; insoluble in water, necessitating DCM as a primary solvent for in vitro studies .
  • pKa Values : Acidic pKa = 12.7, basic pKa = 4.8, critical for pH-dependent stability in buffer systems .

Q. Table 2: Solubility Profile

SolventSolubility (mg/mL)Application Context
Dichloromethane≥50Synthesis & crystallization
Methanol~30Analytical HPLC
Water<0.1Avoid for stock solutions

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE Requirements : Nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosol prevention .
  • First Aid : Immediate rinsing with water for eye/skin contact (15+ minutes); avoid inducing vomiting if ingested .
  • Waste Disposal : Incineration at >1000°C to prevent environmental contamination .

Basic: Which spectroscopic techniques validate its structural integrity?

Answer:

  • ¹H/¹³C NMR : Assign stereochemistry (e.g., δ 5.48 ppm for vinyl protons; δ 175.0 ppm for carbonyl carbons) .
  • X-ray Crystallography : Resolves absolute configuration (e.g., 17R vs. 17S) with <0.01 Å RMSD for bond lengths .
  • HRMS : Confirm molecular formula (e.g., m/z 493.2365 for [M+Na]⁺) .

Advanced: How can computational modeling predict receptor interactions?

Answer:

  • Docking Validation : Redocking the native ligand to progesterone receptors (PR) yields RMSD ≤2 Å, confirming method validity .
  • Binding Affinity : Molecular dynamics simulations (50 ns) assess hydrogen bonding (e.g., 4-(dimethylamino)phenyl group with PR Gln725) .
  • Free Energy Calculations : MM/GBSA estimates ΔG = -42.3 kcal/mol, correlating with in vitro IC₅₀ values .

Q. Table 3: Key Docking Parameters

SoftwareForce FieldGrid Box Size (ų)Key Residues
AutoDock VinaAMBER1425 × 25 × 25PR: Arg766, Gln725
Schrödinger GlideOPLS3e30 × 30 × 30PR: Tyr890, Leu715

Advanced: How to optimize reaction yields in multi-step synthesis?

Answer:

  • Solvent Optimization : Replace THF with DMF for steroidal intermediates to improve solubility (yield increase from 55% to 82%) .
  • Catalyst Loading : Reduce Pd/C from 10% to 5% w/w to minimize over-reduction (e.g., preserving acetyl groups) .
  • Quenching Sequence : Add saturated NH₄Cl before NaHCO₃ to prevent emulsions during workup .

Advanced: How to resolve contradictions in spectroscopic data?

Answer:

  • Dynamic Effects : Variable-temperature NMR (-40°C) resolves overlapping signals (e.g., ¹H NMR δ 2.10–2.50 ppm) caused by conformational exchange .
  • Isotopic Labeling : ¹³C-enriched samples differentiate between diastereomers (e.g., 13-methyl vs. 17-acetyl carbons) .
  • Crystallographic Refinement : High-resolution data (≤0.8 Å) corrects misassigned stereocenters .

Advanced: How to address discrepancies in biological activity data (in vitro vs. in vivo)?

Answer:

  • Metabolic Stability : Liver microsome assays identify rapid oxidation of the 4-(dimethylamino)phenyl group (t₁/₂ = 12 min), explaining reduced in vivo efficacy .
  • Protein Binding : Equilibrium dialysis quantifies 92% serum albumin binding, requiring dose adjustment for cellular assays .
  • Metabolite Profiling : LC-MS/MS detects active metabolites (e.g., deacetylated form) that contribute to in vivo activity .

Q. Table 4: Comparative Bioactivity Data

Assay TypeIC₅₀ (nM)Key Finding
PR Binding (in vitro)1.2High affinity
Uterine Weight (in vivo)N/ANo effect due to rapid metabolism
Metabolite Activity8.7Deacetylated form retains activity

Notes

  • Citations follow format.
  • Advanced questions focus on mechanistic and optimization challenges.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。